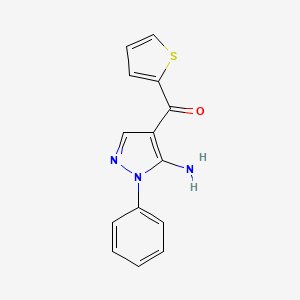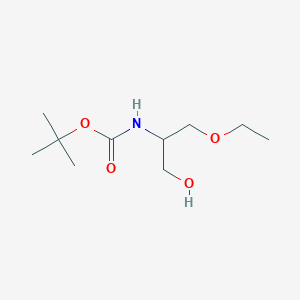
Tetrabromophenol Blue disodium salt
Descripción general
Descripción
Tetrabromophenol Blue disodium salt (TBPD) is a water-soluble dye that is widely used in scientific research. It is a member of the phenol blue family of dyes, which are used as indicators in various biochemical and physiological experiments. TBPD is a useful tool for researchers to measure the pH of solutions, and it is also used as a fluorescent dye to detect certain molecules and ions. TBPD is a versatile dye that has a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
Genotoxicity Studies
Tetrabromophenol blue disodium salt, along with bromophenol blue, has been studied for its genotoxicity. Genetic toxicology assays, including the Ames Salmonella/microsome assay and mouse micronucleus test, have shown that tetrabromophenol blue is non-genotoxic for gene mutation, chromosome aberrations, and primary DNA damage (Lin & Brusick, 1992).
Photoelectrical Properties in Solar Cells
Research on tetrabromophenol blue's application in dye-sensitized solar cells (DSSCs) reveals its potential in enhancing photoelectric conversion efficiency. Studies on its UV-Vis spectra, fluorescence spectra, and current-voltage characteristics indicate its efficiency in photoelectric conversion when compared with Bromoxylenol blue (Liu et al., 2018).
Photoacid Generation in Photoinitiators
Tetrabromophenol blue has been studied for its role in photoacid generation, particularly in the initiation of cationic polymerization of cyclohexene oxide. Spectrophotometric methods using tetrabromophenol blue as an acid probe have been developed to monitor photoacid generation, highlighting its utility in photochemistry and photoinitiator applications (Shah et al., 1997).
Radiation Sensitive Indicators
Tetrabromophenol blue has been used in radiation-sensitive indicators based on dyed polyvinyl alcohol. These indicators, containing tetrabromophenol blue, undergo a color change upon exposure to radiation, indicating acid formation. This application is significant for dosimetry in food irradiation, where doses between 1 and 8 kGy are relevant (Beshir, 2013).
Colorimetric Sensor Arrays
In pH colorimetric sensor arrays, tetrabromophenol blue has been used effectively. Its performance in such arrays has been characterized and compared with other color spaces, demonstrating its utility in precise pH measurements (Pastore et al., 2020).
Mecanismo De Acción
Target of Action
It is known to be used as a ph indicator in laboratory settings , suggesting that its targets could be related to pH-dependent processes in biological systems.
Mode of Action
Tetrabromophenol Blue Disodium Salt interacts with its targets by changing color in response to changes in pH . This color change is likely due to the compound’s interaction with hydrogen ions in the solution, which can alter the compound’s electronic structure and, consequently, its absorption spectrum .
Biochemical Pathways
Given its role as a ph indicator, it may be involved in monitoring and studying biochemical pathways that involve ph changes .
Result of Action
The primary observable result of this compound’s action is a color change in response to pH alterations . This can be used to monitor pH changes in a solution, providing valuable information about the solution’s acidity or alkalinity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, concentration, and the presence of other ions in the solution . These factors can affect the compound’s stability, efficacy, and color change response .
Propiedades
IUPAC Name |
disodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.2Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;;/h1-4,28H,(H,30,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVBRKGEKAMUHG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H4Br8Na2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)
![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)







